molecular formula C8H11F3N2O B2550249 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856022-54-2

1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2550249
CAS No.: 1856022-54-2
M. Wt: 208.184
InChI Key: YQTUZFYAQUJMAH-UHFFFAOYSA-N
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Description

1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a trifluoroethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 2,2,2-trifluoroethanol with the pyrazole ring, facilitated by the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
  • 2-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Uniqueness

This compound is unique due to the presence of both an ethyl group and a trifluoroethoxy methyl group on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-ethyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-2-13-4-3-7(12-13)5-14-6-8(9,10)11/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTUZFYAQUJMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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